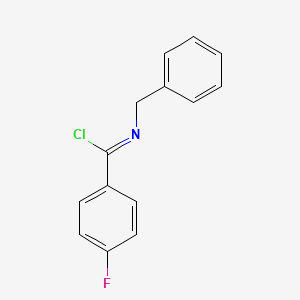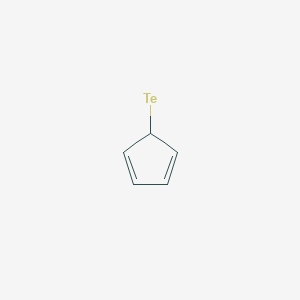
CID 15776466
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 15776466 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 15776466 involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions.
Final Synthesis: The final compound is synthesized through a series of reactions, including heating, cooling, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring the final product meets specific purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions
CID 15776466 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts to facilitate the reactions, including metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.
科学研究应用
CID 15776466 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
作用机制
The mechanism of action of CID 15776466 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Targets: Binding to specific molecular targets, such as enzymes or receptors.
Modulating Pathways: Modulating biochemical pathways to produce a desired effect.
Cellular Effects: Inducing cellular responses that lead to the observed effects.
属性
分子式 |
C5H5Te |
|---|---|
分子量 |
192.7 g/mol |
InChI |
InChI=1S/C5H5Te/c6-5-3-1-2-4-5/h1-5H |
InChI 键 |
SIFOEEFXHPPZDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C=C1)[Te] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




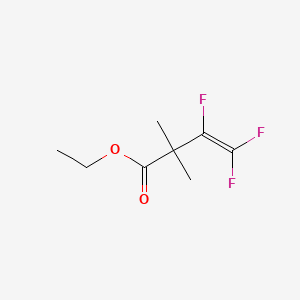
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
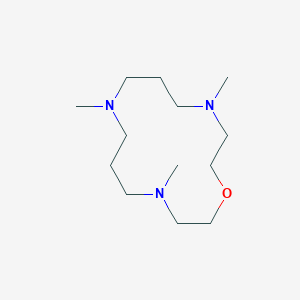
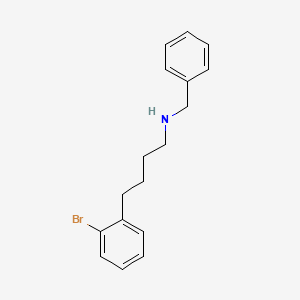
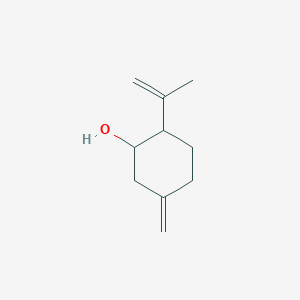
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
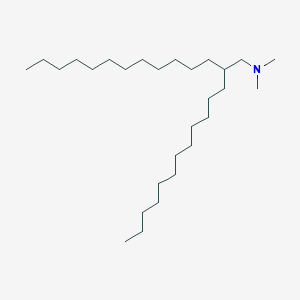
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
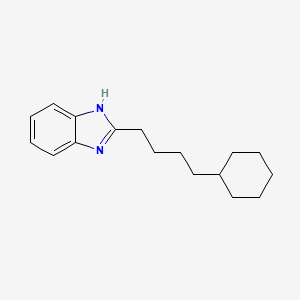
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

